molecular formula C12H15NO B12084056 6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine CAS No. 1427498-29-0

6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine

Cat. No.: B12084056
CAS No.: 1427498-29-0
M. Wt: 189.25 g/mol
InChI Key: GOINZYUGYFMQEI-UHFFFAOYSA-N
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Description

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the cyclopropanation and subsequent functional group transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyclopropane ring can be reduced to form a more stable cyclohexane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the cyclopropane ring can produce cyclohexane derivatives.

Scientific Research Applications

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Methoxy-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
  • 6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid

Uniqueness

6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

1427498-29-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-methoxyspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C12H15NO/c1-14-9-3-2-8-4-5-12(7-11(12)13)10(8)6-9/h2-3,6,11H,4-5,7,13H2,1H3

InChI Key

GOINZYUGYFMQEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC23CC3N)C=C1

Origin of Product

United States

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